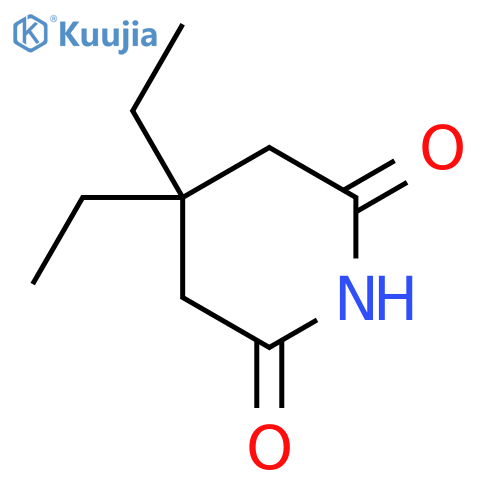Cas no 14149-30-5 (4,4-diethylpiperidine-2,6-dione)

14149-30-5 structure
商品名:4,4-diethylpiperidine-2,6-dione
4,4-diethylpiperidine-2,6-dione 化学的及び物理的性質
名前と識別子
-
- 2,6-Piperidinedione,4,4-diethyl-
- 4,4-diethylpiperidine-2,6-dione
- Z1095368785
- BRN 0383669
- CS-0309027
- MFCD01725081
- beta,beta-Diaethylglutarsaeureimid [German]
- SCHEMBL11079770
- 2,6-Piperidinedione, 4,4-diethyl-
- 4,4-Diethyl-2,6-piperidinedione
- AC4167
- 3,3-Diethylglutarimide
- DTXSID00161741
- AKOS012457871
- EN300-152502
- Glutarimide, 3,3-diethyl-
- beta,beta-Diaethylglutarsaeureimid
- 14149-30-5
- SY156750
-
- MDL: MFCD01725081
- インチ: InChI=1S/C9H15NO2/c1-3-9(4-2)5-7(11)10-8(12)6-9/h3-6H2,1-2H3,(H,10,11,12)
- InChIKey: YYHRLDBTVFZSQK-UHFFFAOYSA-N
- ほほえんだ: CCC1(CC(=O)NC(=O)C1)CC
計算された属性
- せいみつぶんしりょう: 169.11035
- どういたいしつりょう: 169.11
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 46.2Ų
じっけんとくせい
- 密度みつど: 1
- ふってん: 296.7°Cat760mmHg
- フラッシュポイント: 126.6°C
- 屈折率: 1.447
- PSA: 46.17
4,4-diethylpiperidine-2,6-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-152502-0.25g |
4,4-diethylpiperidine-2,6-dione |
14149-30-5 | 95.0% | 0.25g |
$315.0 | 2025-03-21 | |
| Enamine | EN300-152502-1.0g |
4,4-diethylpiperidine-2,6-dione |
14149-30-5 | 95.0% | 1.0g |
$642.0 | 2025-03-21 | |
| Enamine | EN300-152502-0.1g |
4,4-diethylpiperidine-2,6-dione |
14149-30-5 | 95.0% | 0.1g |
$221.0 | 2025-03-21 | |
| TRC | D478348-50mg |
4,4-diethylpiperidine-2,6-dione |
14149-30-5 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | D478348-10mg |
4,4-diethylpiperidine-2,6-dione |
14149-30-5 | 10mg |
$ 50.00 | 2022-06-05 | ||
| eNovation Chemicals LLC | D777658-1g |
4,4-Diethylpiperidine-2,6-dione |
14149-30-5 | 95% | 1g |
$1650 | 2024-07-20 | |
| A2B Chem LLC | AV65683-1g |
4,4-diethylpiperidine-2,6-dione |
14149-30-5 | 95% | 1g |
$711.00 | 2024-04-20 | |
| Aaron | AR01AFWF-100mg |
4,4-Diethylpiperidine-2,6-dione |
14149-30-5 | 95% | 100mg |
$329.00 | 2025-02-09 | |
| Aaron | AR01AFWF-50mg |
4,4-Diethylpiperidine-2,6-dione |
14149-30-5 | 95% | 50mg |
$230.00 | 2025-02-09 | |
| 1PlusChem | 1P01AFO3-2.5g |
4,4-diethylpiperidine-2,6-dione |
14149-30-5 | 95% | 2.5g |
$1620.00 | 2024-06-21 |
4,4-diethylpiperidine-2,6-dione 関連文献
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
14149-30-5 (4,4-diethylpiperidine-2,6-dione) 関連製品
- 1075-89-4(8-Azaspiro[4.5]decane-7,9-dione)
- 1123-40-6(4,4-dimethylpiperidine-2,6-dione)
- 1130-32-1(3,3-Pentamethylene Glutarimide)
- 29553-51-3(3-Methylpiperidine-2,6-dione)
- 64-65-3(Bemegride)
- 1121-89-7(piperidine-2,6-dione)
- 25077-26-3(4-methylpiperidine-2,6-dione)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:14149-30-5)4,4-diethylpiperidine-2,6-dione

清らかである:99%
はかる:1g
価格 ($):617.0